molecular formula C10H15N3O B3067787 (2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide CAS No. 1568043-19-5

(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide

Cat. No.: B3067787
CAS No.: 1568043-19-5
M. Wt: 193.25 g/mol
InChI Key: JECHQMMXVZMHQA-SECBINFHSA-N
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Description

(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide is a chiral compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a pyridinyl group attached to a butanamide backbone. The stereochemistry of the compound is specified by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-pyridinecarboxaldehyde and ®-2-amino-3-methylbutanoic acid.

    Condensation Reaction: The first step involves the condensation of 2-pyridinecarboxaldehyde with ®-2-amino-3-methylbutanoic acid in the presence of a suitable condensing agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed for quality control and purification.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Amino-3-methylbutanamide
  • (2R)-2-Amino-3-methyl-N-2-pyridinylpropanamide
  • (2R)-2-Amino-3-methyl-N-2-pyridinylpentanamide

Uniqueness

(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide is unique due to its specific stereochemistry and the presence of the pyridinyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2R)-2-amino-3-methyl-N-pyridin-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7(2)9(11)10(14)13-8-5-3-4-6-12-8/h3-7,9H,11H2,1-2H3,(H,12,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECHQMMXVZMHQA-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)NC1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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